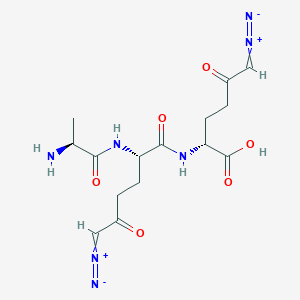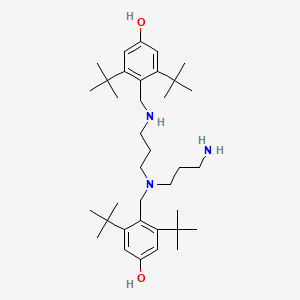
Ambomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambomycin is an antibiotic compound that belongs to the glycopeptide class. It is primarily used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This compound is known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ambomycin involves complex organic reactions, typically starting from naturally occurring precursors. The process includes several steps of glycosylation, where sugar moieties are attached to the core structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound is usually carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Ambomycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the nitro groups, converting them into amines.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and pharmacokinetic properties .
Scientific Research Applications
Ambomycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating resistant bacterial infections and its pharmacodynamics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
Mechanism of Action
Ambomycin exerts its antibacterial effects by inhibiting cell wall biosynthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the peptidoglycan matrix. This action disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death .
Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial cell wall precursor molecules. The pathway involves the inhibition of transglycosylation and transpeptidation reactions essential for cell wall synthesis .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.
Teicoplanin: Similar to Vancomycin but with a longer half-life and different pharmacokinetic properties.
Dalbavancin: A newer glycopeptide with enhanced activity against certain resistant strains
Uniqueness: Ambomycin is unique due to its specific binding affinity and effectiveness against a broader range of resistant bacterial strains compared to some of its counterparts. Its structural modifications also allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .
Properties
Molecular Formula |
C15H21N7O6 |
|---|---|
Molecular Weight |
395.37 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)/t8-,11-,12+/m0/s1 |
InChI Key |
OWSKEUBOCMEJMI-KPXOXKRLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@H](CCC(=O)C=[N+]=[N-])C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)

![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)
![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)







![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)
